molecular formula C34H29N5O9 B1462120 N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate CAS No. 890131-90-5

N-Acetyl-2'-C-methyl-guanosine 2',3',5'-tribenzoate

Cat. No.: B1462120
CAS No.: 890131-90-5
M. Wt: 651.6 g/mol
InChI Key: PYNJSQLPBBLTIR-HKLDIMADSA-N
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Description

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate is a chemical compound with the molecular formula C34H29N5O9 and a molecular weight of 651.62 g/mol . It is a derivative of guanosine, a nucleoside that is a fundamental building block of RNA. This compound is characterized by the presence of acetyl and methyl groups, as well as benzoate esters, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves multiple steps, starting with the modification of guanosine. The key steps include:

    Acetylation: Introduction of an acetyl group to the guanosine molecule.

    Methylation: Addition of a methyl group at the 2’-C position.

    Benzoylation: Formation of benzoate esters at the 2’, 3’, and 5’ positions.

The reaction conditions typically involve the use of acetic anhydride for acetylation, methyl iodide for methylation, and benzoyl chloride for benzoylation. These reactions are carried out under controlled temperatures and in the presence of suitable catalysts to ensure high yield and purity .

Chemical Reactions Analysis

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The benzoate esters can undergo nucleophilic substitution reactions, where the benzoate groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate involves its interaction with specific molecular targets. The acetyl and methyl groups, as well as the benzoate esters, contribute to its binding affinity and specificity. The compound can interact with enzymes involved in RNA modification, affecting RNA stability and function. Additionally, it may inhibit certain viral enzymes, leading to its potential antiviral effects .

Comparison with Similar Compounds

N-Acetyl-2’-C-methyl-guanosine 2’,3’,5’-tribenzoate can be compared with other similar compounds, such as:

    2’-O-Methylguanosine: A modified nucleoside involved in RNA modification.

    N2-Methylguanosine: Another modified nucleoside with methylation at the N2 position.

    N2,N2-Dimethylguanosine: A compound with two methyl groups at the N2 position.

Properties

IUPAC Name

[(2R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29N5O9/c1-20(40)36-33-37-27-25(28(41)38-33)35-19-39(27)32-34(2,48-31(44)23-16-10-5-11-17-23)26(47-30(43)22-14-8-4-9-15-22)24(46-32)18-45-29(42)21-12-6-3-7-13-21/h3-17,19,24,26,32H,18H2,1-2H3,(H2,36,37,38,40,41)/t24-,26?,32-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNJSQLPBBLTIR-HKLDIMADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@](C([C@H](O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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